REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl-:5].[Al+3].[Cl-:7].[Cl-].[C:9]1([CH3:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.ClCl.Cl>ClCCCl.C(=O)=O.CC(C)=O>[CH3:15][C:9]1[C:14]([Cl:5])=[CH:13][C:12]([C:1]([CH3:2])=[O:3])=[CH:11][C:10]=1[Cl:7] |f:1.2.3.4,9.10|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred, with ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling, for a further 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring, over a period of about 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining an internal temperature below 5° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
of 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining it at an internal temperature of from 5° to 10° C. by ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 5°-10° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 500 ml of diethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
giving 47.9 g of a crude product, which
|
Type
|
WASH
|
Details
|
eluted with a 1:1 by volume mixture of hexane and benzene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1Cl)C(=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.8 g | |
YIELD: PERCENTYIELD | 56.1% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |